molecular formula C26H24N4O4S B2985676 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-45-8

2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2985676
CAS No.: 887887-45-8
M. Wt: 488.56
InChI Key: HAXNKFMBCFALTR-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-10-14-21(15-11-17)35(32,33)30-23-9-5-4-8-22(23)24(31)27-26-29-28-25(34-26)20-13-12-18-6-2-3-7-19(18)16-20/h4-5,8-16,30H,2-3,6-7H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXNKFMBCFALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation or acylation of the oxadiazole intermediate with tetrahydronaphthalene derivatives.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-2-(methylamino)pentan-1-one (4-MPD)
  • 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-(1-pyrrolidinyl)pentan-1-one (β-TH-naphyrone)
  • 5,6,7,8-tetrahydronaphthalen-2-ol

Uniqueness

Compared to similar compounds, 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its combination of a sulfonamide group, a tetrahydronaphthalene moiety, and an oxadiazole ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide , often referred to as a novel oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the current understanding of its biological activity, including anticancer properties and kinase inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C36H46N4O8S4C_{36}H_{46}N_{4}O_{8}S^{4} with a molecular weight of 791.0 g/mol. Its structure includes a sulfonamide group and an oxadiazole moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and showed strong inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity .

Table 1: Summary of Anticancer Activities of Related Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound VIMCF-714EGFR Inhibition
Compound VIIHUVEC31VEGFR-2 Inhibition
Compound IXVariousNanomolarTubulin Inhibition

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases. Oxadiazole derivatives are reported to have strong inhibitory activity against kinases such as EGFR and VEGFR-2. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these kinases, indicating their potential as therapeutic agents in cancer treatment .

Table 2: Kinase Inhibition Potency of Oxadiazole Derivatives

Kinase TargetCompoundIC50 (nM)
EGFRVI14
VEGFR-2VII11
FAKIXNanomolar

Case Studies

  • In Vitro Studies : A study demonstrated that an oxadiazole derivative exhibited potent anticancer activity against MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
  • Molecular Docking Analysis : Molecular docking studies revealed that the compound forms stable interactions with active sites of kinases such as EGFR and VEGFR-2, supporting its role as a competitive inhibitor .
  • In Vivo Efficacy : Preliminary in vivo studies have shown promising results in murine models, where the compound significantly suppressed tumor growth without notable toxicity .

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